molecular formula C11H7F4N3O B11525764 1-methyl-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide

1-methyl-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11525764
M. Wt: 273.19 g/mol
InChI Key: FVEPXTRJFHBHDD-UHFFFAOYSA-N
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Description

1-Methyl-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and a tetrafluorophenyl group

Preparation Methods

The synthesis of 1-methyl-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation, using methyl iodide or a similar reagent.

    Attachment of the Tetrafluorophenyl Group: The tetrafluorophenyl group is attached through a nucleophilic aromatic substitution reaction, often using a tetrafluorobenzene derivative as the starting material.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-Methyl-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrafluorophenyl group, where nucleophiles such as amines or thiols can replace one or more fluorine atoms.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions vary depending on the specific reaction and conditions employed.

Scientific Research Applications

1-Methyl-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Methyl-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    1-Methyl-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazol-4-amine: This compound has a similar structure but differs in the position of the carboxamide group.

    1-Methyl-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-5-carboxamide: Another similar compound with a different substitution pattern on the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which distinguish it from other related compounds.

Properties

Molecular Formula

C11H7F4N3O

Molecular Weight

273.19 g/mol

IUPAC Name

1-methyl-N-(2,3,5,6-tetrafluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C11H7F4N3O/c1-18-3-2-7(17-18)11(19)16-10-8(14)5(12)4-6(13)9(10)15/h2-4H,1H3,(H,16,19)

InChI Key

FVEPXTRJFHBHDD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=C(C(=CC(=C2F)F)F)F

Origin of Product

United States

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